

Application Notes and Protocols for CHZ868 in Murine MPN Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid lineages. A significant driver of MPNs is the constitutive activation of the Janus kinase (JAK) signaling pathway, frequently due to mutations in JAK2, such as the JAK2V617F mutation.[1][2] **CHZ868** is a potent and selective type II JAK2 inhibitor that stabilizes the inactive conformation of the JAK2 kinase.[3] [4] This mechanism of action allows it to overcome persistence to type I JAK inhibitors and demonstrate significant efficacy in preclinical murine models of MPN.[5][6] These application notes provide detailed protocols for the dosage and administration of **CHZ868** in various murine MPN models, along with methods for evaluating its therapeutic effects.

Quantitative Data Summary

The following tables summarize the dosages and effects of **CHZ868** in different murine MPN models as reported in preclinical studies.

Table 1: CHZ868 Dosage and Administration in Murine MPN Models



Murine Model	Mutation	CHZ868 Dosage	Administr ation Route	Frequenc y	Vehicle	Referenc e(s)
Polycythe mia Vera (PV)	Jak2V617F Conditional Knock-in	30 mg/kg	Oral Gavage	Once Daily	0.5% Methylcellu lose / 0.5% Tween-80	[5]
Polycythe mia Vera (PV)	Jak2V617F Conditional Knock-in	40 mg/kg	Oral Gavage	Once Daily	0.5% Methylcellu lose / 0.5% Tween-80	[5]
Myelofibros is (MF)	MPLW515 L Retroviral Transplant	30 mg/kg	Oral Gavage	Once Daily	0.5% Methylcellu lose / 0.5% Tween-80	[5]
Myelofibros is (MF)	MPLW515 L Retroviral Transplant	40 mg/kg	Oral Gavage	Once Daily	0.5% Methylcellu lose / 0.5% Tween-80	[5]
B-cell Acute Lymphobla stic Leukemia	Eμ- CRLF2/Eμ- Jak2 R683G/Pa x5+/-/Ts1R hr	30 mg/kg	Oral Gavage	Once Daily	Not Specified	[7]
JAK2 Inhibitor Resistant MPN	Subcutane ous Xenograft (JAKi-R SET2 cells)	15 mg/kg	Oral Gavage	Every Day	Not Specified	[8]

Table 2: Therapeutic Effects of CHZ868 in Murine MPN Models



Experimental Protocols

Protocol 1: Establishment of a Jak2V617F Conditional Knock-in Mouse Model of Polycythemia Vera

This protocol describes the generation of a murine model that conditionally expresses the Jak2V617F mutation in the hematopoietic compartment, leading to a polycythemia vera-like phenotype.[9][10]

Materials:

- Jak2V617F conditional knock-in mice (e.g., on a C57BL/6J background)[10]
- Vav-Cre or Mx1-Cre transgenic mice
- Standard mouse breeding and husbandry supplies
- Flow cytometry reagents for hematopoietic lineage analysis

- Cross Jak2V617F conditional knock-in mice with Vav-Cre or Mx1-Cre transgenic mice to generate experimental cohorts.
- For Mx1-Cre models, induce Cre recombinase expression by intraperitoneal injection of polyinosinic-polycytidylic acid (plpC).



- Monitor mice for the development of an MPN phenotype, which includes elevated hematocrit, leukocytosis, and splenomegaly.[10]
- Confirm the presence of the Jak2V617F mutation and assess the mutant allele burden in peripheral blood and bone marrow using qPCR or digital droplet PCR.

Protocol 2: Establishment of an MPLW515L Retroviral Bone Marrow Transplant Mouse Model of Myelofibrosis

This protocol details the creation of a myelofibrosis model through the transplantation of bone marrow cells transduced with a retrovirus expressing the MPLW515L mutation.[11][12][13]

Materials:

- Donor mice (e.g., BALB/c or C57BL/6)
- Recipient mice (syngeneic to donors)
- Retroviral vector encoding MPLW515L (e.g., MSCV-hMPLW515L-IRES-GFP)
- Retroviral packaging cell line
- 5-Fluorouracil (5-FU)
- Lethal irradiation source (e.g., X-ray irradiator)
- Standard cell culture and retroviral transduction reagents
- Flow cytometry for sorting transduced cells (optional)

- Isolate bone marrow from donor mice pre-treated with 5-FU.
- Transduce the bone marrow cells with the MPLW515L-expressing retrovirus.
- Lethally irradiate recipient mice.



- Inject the transduced bone marrow cells into the recipient mice via tail vein injection.
- Monitor the mice for the development of a myelofibrosis-like disease, characterized by thrombocytosis, leukocytosis, splenomegaly, and bone marrow fibrosis.[11][13]

Protocol 3: Preparation and Administration of CHZ868

This protocol outlines the preparation of **CHZ868** for oral administration to mice.

Materials:

- CHZ868 powder
- Vehicle: 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween-80 in sterile water[14]
- Sterile microcentrifuge tubes
- · Vortex mixer
- Sonicator (optional)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)

- Calculate the required amount of CHZ868 based on the desired dose and the number and weight of the mice.
- Prepare the vehicle solution.
- Weigh the CHZ868 powder and add it to the appropriate volume of the vehicle to achieve the final desired concentration.
- Vortex the suspension thoroughly to ensure uniform distribution of the compound. Sonication can be used to aid in suspension.



 Administer the CHZ868 suspension to the mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.

Protocol 4: Assessment of Therapeutic Efficacy

This protocol provides methods for evaluating the in vivo efficacy of **CHZ868** in murine MPN models.

Materials:

- Blood collection supplies (e.g., EDTA-coated capillaries)
- · Automated hematology analyzer
- Calipers
- Analytical balance
- Reagents for flow cytometry to analyze hematopoietic populations
- Reagents for DNA extraction and PCR for mutant allele burden analysis
- Histology supplies (formalin, paraffin, hematoxylin and eosin stain, reticulin stain)

- Hematological Parameters: Collect peripheral blood at regular intervals and analyze complete blood counts (CBCs) using an automated hematology analyzer.
- Spleen and Liver Size: At the end of the treatment period, euthanize the mice and carefully dissect the spleen and liver. Measure their weights and, for the spleen, its dimensions.
- Mutant Allele Burden: Extract genomic DNA from peripheral blood or bone marrow cells.
 Quantify the Jak2V617F or MPLW515L allele burden using qPCR or digital droplet PCR.
- Histopathology: Fix spleen, liver, and bone marrow (femur) in formalin, embed in paraffin, and prepare sections for hematoxylin and eosin (H&E) and reticulin staining to assess tissue architecture and fibrosis.



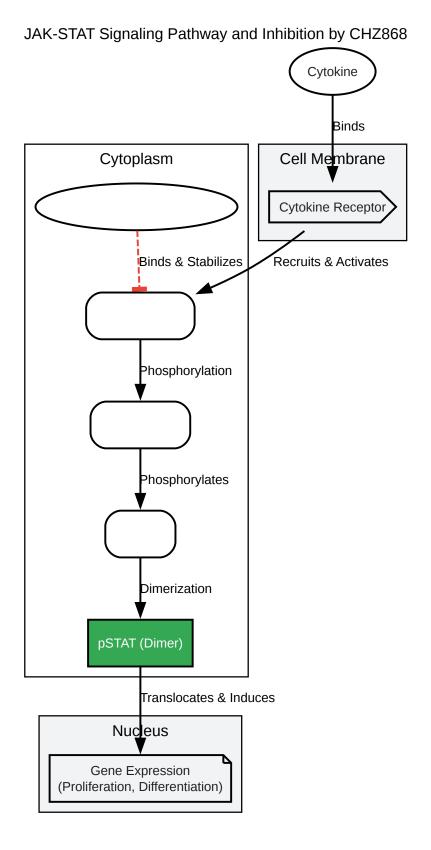




- Flow Cytometry: Analyze bone marrow and spleen cell suspensions for different hematopoietic progenitor and mature cell populations using specific cell surface markers.
- JAK-STAT Pathway Inhibition: To assess target engagement, mice can be sacrificed at a specified time point after the final dose (e.g., 2 hours), and splenocytes can be isolated for analysis of phosphorylated STAT3 and STAT5 levels by Western blotting or flow cytometry.[5]

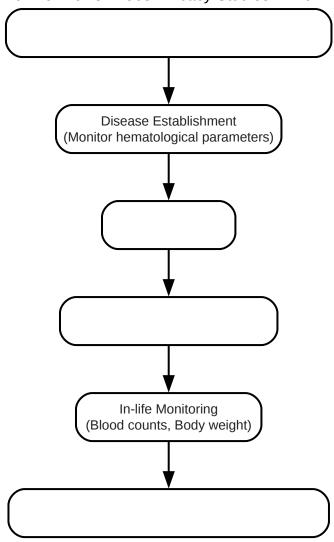
Visualizations



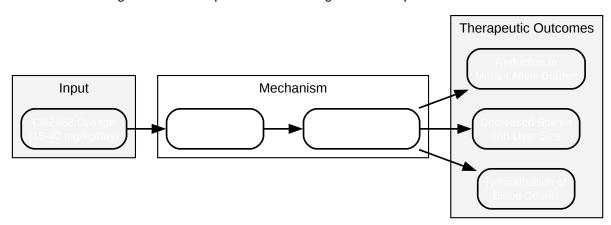




Experimental Workflow for CHZ868 Efficacy Studies in Murine MPN Models



Logical Relationship of CHZ868 Dosage and Therapeutic Outcomes





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